1-(2,2-Dibromovinyl)-4-fluorobenzene

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(2,2-dibromovinyl)-4-fluorobenzene follows established International Union of Pure and Applied Chemistry guidelines for naming aromatic compounds with multiple substituents. The compound bears the Chemical Abstracts Service registry number 159957-00-3 and is catalogued in the PubChem database under the compound identification number 11460159. The molecular formula C8H5Br2F indicates the presence of eight carbon atoms, five hydrogen atoms, two bromine atoms, and one fluorine atom in the molecular structure.

The International Chemical Identifier for this compound is represented as InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H, which provides a unique textual identifier for the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation is C1=CC(=CC=C1C=C(Br)Br)F, offering a concise representation of the molecular connectivity. These systematic identifiers ensure unambiguous identification of the compound across various chemical databases and research publications.

The compound exhibits a molecular weight of 279.93 grams per mole, as computed by PubChem 2.2 release 2025.04.14. The InChI Key VYVSCVFABZOIEF-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the full InChI identifier. Additional synonyms for this compound include 1-(2,2-dibromoethenyl)-4-fluorobenzene and various database-specific identifiers such as DTXSID50466637 and DTXCID40417456.

Structure

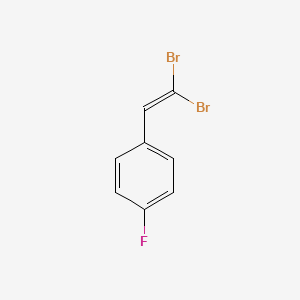

2D Structure

Eigenschaften

IUPAC Name |

1-(2,2-dibromoethenyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVSCVFABZOIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466637 | |

| Record name | 1-(2,2-dibromovinyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159957-00-3 | |

| Record name | 1-(2,2-dibromovinyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 4-Fluorobenzaldehyde

One common approach involves the reaction of 4-fluorobenzaldehyde with bromine or bromine-containing reagents to form the dibromovinyl group. This can be achieved via:

- Treatment of 4-fluorobenzaldehyde with bromine under controlled conditions to form the dibromovinyl intermediate.

- Use of hydrozirconation to convert the aldehyde to a vinylzirconium intermediate, which is then brominated to yield the dibromovinyl product.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + Hydrozirconation reagent (e.g., Cp2Zr(H)Cl) | Formation of vinylzirconium intermediate | - |

| 2 | Bromination of intermediate with Br2 or NBS | Formation of 1-(2,2-dibromovinyl)-4-fluorobenzene | ~69% (isolated yield) |

This method was reported with a 69% yield after purification by column chromatography using n-pentane as eluent.

Bromination of 4-Fluorostyrene

Another synthetic route involves the bromination of 4-fluorostyrene:

- 4-Fluorostyrene is reacted with bromine or bromine equivalents under controlled temperature and solvent conditions.

- The dibromovinyl group is introduced via electrophilic addition of bromine across the vinyl group, followed by elimination to yield the dibromovinyl derivative.

Industrial scale synthesis may use automated reactors to optimize reaction parameters such as temperature, bromine concentration, and reaction time to maximize yield and purity.

Hypervalent Iodine-Mediated Bromination of Alkynes

A more recent and chemoselective method uses hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) in the presence of sodium bromide to brominate alkynes:

- The alkyne precursor (e.g., 4-fluorophenylacetylene) is treated with PIDA and NaBr in acetonitrile.

- The reaction proceeds at room temperature, yielding (E/Z)-1-(2,2-dibromovinyl)-4-fluorobenzene after purification.

| Reagent | Amount | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| PIDA | 1.2 mmol (initial) + 0.3 mmol (additional) | CH3CN | Room temperature | 6 hours total | High (exact yield varies) |

This method offers mild conditions and good selectivity, with purification by silica gel chromatography using hexanes.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrozirconation + Bromination | 4-Fluorobenzaldehyde | Cp2Zr(H)Cl, Br2 | Room temp, inert atmosphere | ~69 | Requires organometallic reagents |

| Bromination of 4-Fluorostyrene | 4-Fluorostyrene | Br2 or bromine source | Controlled temp, solvent | Variable, industrial scale optimized | Suitable for scale-up |

| Hypervalent Iodine-Mediated Bromination | 4-Fluorophenylacetylene | PIDA, NaBr | Room temp, CH3CN | High | Mild, chemoselective |

Mechanistic Insights

- Hydrozirconation route: The aldehyde is first converted to a vinylzirconium intermediate via hydrozirconation, which is then brominated to introduce the dibromovinyl group. This two-step process allows for regio- and stereoselective control.

- Bromination of styrene: Electrophilic addition of bromine across the double bond forms a dibromo intermediate, which undergoes elimination to yield the dibromovinyl product.

- Hypervalent iodine method: PIDA activates bromide ions to generate electrophilic bromine species that add across the alkyne triple bond, forming the dibromovinyl moiety with high selectivity.

Purification and Characterization

- Purification is typically achieved by column chromatography using non-polar solvents such as n-pentane or hexanes.

- Characterization includes NMR spectroscopy (^1H and ^13C), mass spectrometry, and melting point determination.

- Typical ^1H NMR signals for the dibromovinyl protons appear as characteristic vinyl resonances, confirming the substitution pattern.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dibromovinyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The dibromovinyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Reduction Reactions: The compound can be reduced to form 1-(2-bromovinyl)-4-fluorobenzene or other partially reduced derivatives.

Oxidation Reactions: Oxidative conditions can convert the dibromovinyl group into other functional groups, such as aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis and material science applications .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dibromovinyl)-4-fluorobenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Pharmaceutical Research:

Wirkmechanismus

The mechanism by which 1-(2,2-Dibromovinyl)-4-fluorobenzene exerts its effects involves interactions with various molecular targets. The dibromovinyl group can participate in electrophilic or nucleophilic reactions, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and stability in certain reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 1-(2,2-dibromovinyl)-4-fluorobenzene with analogous dibromovinyl-substituted benzene derivatives, highlighting structural, synthetic, and functional differences:

Key Comparative Insights :

Electronic Effects :

- The fluorine substituent in this compound increases electrophilicity at the dibromovinyl group, facilitating nucleophilic substitutions (e.g., fluorination with TBAF·3H₂O yields Z-alkenes with 81% regioselectivity) .

- Methoxy and cinnamyloxy groups in analogous compounds enhance electron density, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) but reducing halogen reactivity .

Steric and Solubility Profiles :

- The methoxy derivative exhibits higher solubility in polar solvents compared to the fluorine analog, impacting reaction kinetics in solution-phase syntheses .

- Cinnamyloxy substituents introduce steric bulk, limiting accessibility to the dibromovinyl group in cyclization reactions .

Applications :

- Fluorine-substituted derivatives are prioritized in medicinal chemistry for their metabolic stability and bioavailability .

- Furan- and methoxy-substituted analogs are leveraged in materials science for liquid crystals and conductive polymers .

Research Findings and Mechanistic Studies

Regioselective Fluorination :

this compound undergoes fluorination with wet TBAF to yield (Z)-1-(2-bromo-1-fluorovinyl)benzene, a process driven by the fluorine atom’s inductive effect stabilizing the transition state . Competing compounds like 1-(2,2-dibromovinyl)-4-methoxybenzene show lower regioselectivity (<50%) due to electron-donating methoxy groups destabilizing the intermediate .- Cross-Coupling Reactions: The dibromovinyl group in this compound participates in Stille and Sonogashira couplings, but yields (70–75%) are lower than those of the methoxy derivative (85–90%), attributed to fluorine’s electron-withdrawing effects slowing oxidative addition .

Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 215°C, whereas the methoxy analog is stable up to 250°C, reflecting the weaker C-F bond versus C-O bond .

Biologische Aktivität

1-(2,2-Dibromovinyl)-4-fluorobenzene, also known by its CAS number 159957-00-3, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring with dibromovinyl substituents. The presence of halogens in its structure may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms are still being elucidated, the following pathways have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : There is emerging evidence that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various halogenated compounds, including this compound. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate (Zone of Inhibition: 12 mm) | Low (Zone of Inhibition: 5 mm) |

- Anticancer Studies :

- In vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 40 |

| HeLa (Cervical Cancer) | 20 | 35 |

| A549 (Lung Cancer) | 18 | 30 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.

- Distribution : It may distribute widely in tissues owing to its non-polar nature.

- Metabolism : Preliminary data suggest hepatic metabolism could play a role in its bioavailability.

- Excretion : Renal excretion is likely significant for eliminating metabolites from the body.

Q & A

Q. What are the common synthetic routes for 1-(2,2-Dibromovinyl)-4-fluorobenzene, and what challenges exist in achieving high regioselectivity?

- Methodological Answer : The compound can be synthesized via multi-step approaches involving halogenation and cross-coupling reactions. For example, a three-step synthesis starting from halogenated aromatic precursors (e.g., brominated benzene derivatives) can yield dibromovinyl intermediates, with yields up to 77% under optimized conditions . A key challenge is controlling regioselectivity during halogenation or fluorination steps. Trifluoroacetic acid-mediated deprotection or electrochemical methods (e.g., electrolysis at specific potentials) can enhance selectivity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation experiments using HPLC or GC-MS to monitor decomposition products. For example, analogs like 1-(3-Bromopropoxy)-4-fluorobenzene show sensitivity to acidic conditions, necessitating pH-controlled environments (pH 6–8) to avoid hydrolysis of the dibromovinyl group . Thermal gravimetric analysis (TGA) can further assess stability at elevated temperatures (e.g., 25–100°C).

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Combine / NMR to confirm fluorine and bromine positions, with NMR resolving aromatic carbon environments. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides definitive molecular weight and geometric confirmation. For example, similar compounds like 2-Bromo-1-(difluoromethyl)-4-fluorobenzene were validated using NMR chemical shifts at δ -110 to -120 ppm .

Advanced Research Questions

Q. How can electrochemical methods be applied to modify dibromovinyl groups in aromatic systems?

- Methodological Answer : Electrolysis at controlled potentials (e.g., -1.5 V vs. Ag/AgCl) in aprotic solvents (e.g., DMF) selectively converts dibromovinyl groups to terminal alkynes. For instance, 1-(2,2-Dibromovinyl)-4-methoxybenzene was converted to 4-methoxyphenylacetylene in 62% yield using this approach. Voltammetric analysis is critical to identify optimal reduction potentials and avoid over-reduction .

Q. What strategies resolve contradictions in reported reactivity of dibromovinyl compounds toward nucleophilic substitution?

- Methodological Answer : Discrepancies arise from solvent polarity and steric effects. For example, in polar solvents (e.g., DMSO), the dibromovinyl group in this compound undergoes rapid SN2 substitution with iodide, while bulky nucleophiles (e.g., tert-butoxide) require non-polar solvents (e.g., THF) to minimize steric hindrance. Computational modeling (DFT) can predict reactive sites and guide solvent selection .

Q. How do researchers design assays to evaluate the environmental persistence of this compound?

- Methodological Answer : Use -labeled analogs in soil/water microcosms to track degradation pathways. LC-MS/MS can identify metabolites, such as cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (a deltamethrin degradate), which has a detection limit of 0.1 µg/L in urine . Compare half-lives under aerobic vs. anaerobic conditions to model environmental fate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.